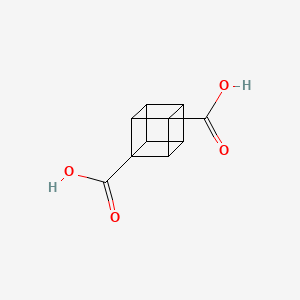

Cubane-1,3-dicarboxylic acid

Overview

Description

Cubane-1,3-dicarboxylic acid is a derivative of cubane, a synthetic hydrocarbon compound that consists of eight carbon atoms arranged at the corners of a cube, with one hydrogen atom attached to each carbon atom . It is a unique substitute for the aromatic ring in conventional liquid crystals, which also prevents the delocalization of the p electrons along the molecular core .

Synthesis Analysis

A robust multigram-scale synthesis of 1,3-disubstituted cubanes (previously only available on milligram-scale) has been reported . The approach exploits a readily available enone intermediate previously used for the synthesis of 1,4-disubstituted cubanes, by introducing a novel Wharton transposition to access useful quantities of 1,3-disubstituted cubanes for diverse applications .

Molecular Structure Analysis

The cubic shape of cubane requires the carbon atoms to adopt an unusually sharp 90° bonding angle, which would be highly strained as compared to the 109.45° angle of a tetrahedral carbon . The molecular structure of cubane-1,3-dicarboxylic acid and its derivatives have been confirmed by various methods including X-ray studies .

Chemical Reactions Analysis

Cubane-1,3-dicarboxylic acid can undergo various chemical reactions. For instance, 4-Methoxycarbonylcubanecarboxylic acid, a tertiary carboxylic acid, can undergo iododecarboxylation using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as both reaction initiator and iodine source under irradiative conditions .

Scientific Research Applications

Solvent-Induced Rearrangement

Cubane-1,4-dicarboxylic acid, closely related to 1,3-dicarboxylic acid, can undergo solvent-induced rearrangement in water to form cuneane-2,6-dicarboxylic acid. This transformation is solvent-promoted and involves the semi-dissociated form of hydrogen cubane-1,4-dicarboxylate, highlighting a unique type of rearrangement in organic chemistry (Durkó & Jalsovszky, 2013).

Nanohybrid Materials

Cubane-1,4-dicarboxylate anions have been used to assemble into a Zn2Al layered double hydroxide (LDH), demonstrating how cubane derivatives can be incorporated into nanomaterials. This research provides insight into the structural and optical properties of these nanohybrids, highlighting potential applications in nanotechnology and materials science (Rad & Rezvani, 2015).

Polymer Synthesis

Polyamides based on cubane-1,4-dicarboxylic acid have been synthesized, illustrating the use of cubane derivatives in polymer chemistry. These studies explore the solubility and structural characteristics of cubane-based polymers, which could have implications in materials science and engineering (Kakuchi et al., 1997).

Hydrogen Bonding and Crystal Structure

Research on cubane-1,3,5,7-tetracarboxylic acid dihydrate provides insights into the crystal and molecular structure of cubane derivatives. The study explores hydrogen bonding and the impact of carboxylic acid groups on the cubane skeleton, contributing to our understanding of molecular interactions and structural chemistry (Butcher, Bashir-Hashemi, & Gilardi, 1997).

Chlorinated Cubane Derivatives

The chlorination of cubane-1,4-dicarboxylic acid has been studied, leading to various chlorinated derivatives. This research is significant for understanding the reactivity of cubane derivatives and their potential applications in organic synthesis and materials science (Křížková et al., 2023).

Cubane Acidity and Bond Energy

Studies on cubane and its derivatives, including the acidity and carbon-hydrogen bond dissociation energy, contribute to our understanding of the fundamental chemical properties of cubane compounds. This research has implications in the field of organic chemistry and materials science (Hare et al., 1997).

Safety and Hazards

Future Directions

The future directions in the research of cubane-1,3-dicarboxylic acid and its derivatives seem to be focused on developing new synthetic approaches to bridge the gap in the availability of cubanes that bear different substitution patterns . This will enable a full evaluation of the potential of cubanes in medicinal chemistry and other areas .

properties

IUPAC Name |

cubane-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7(12)9-3-1-4-2(3)6(9)10(4,5(1)9)8(13)14/h1-6H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXBGIYGYSEKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1C5(C2C3(C45)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cubane-1,3-dicarboxylic acid | |

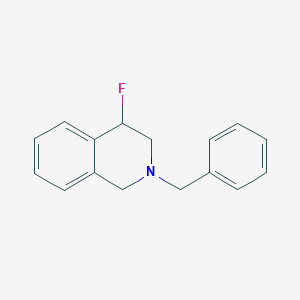

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

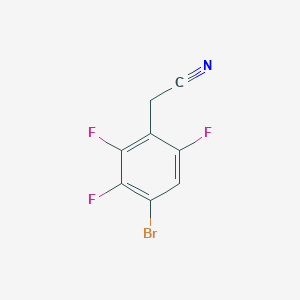

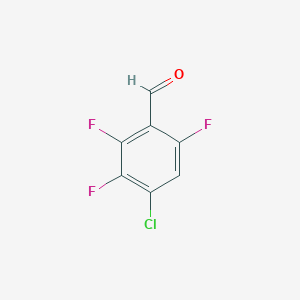

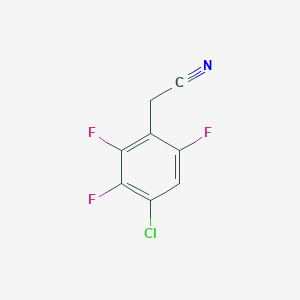

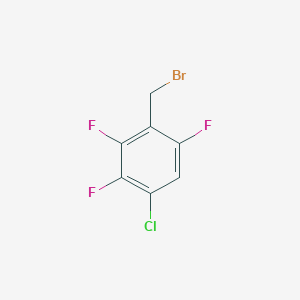

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B3042218.png)

![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)